molecular formula C15H29N3O2 B1421000 Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate CAS No. 1211569-09-3

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate

Cat. No. B1421000
M. Wt: 283.41 g/mol
InChI Key: LCBUIDRWWNJXKR-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H29N3O2 . It is a solid substance and is typically stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h13,16H,4-12H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.41 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Industrial Application

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate is a compound involved in the synthesis of Vandetanib, a therapeutic drug. The synthetic routes for Vandetanib have been explored, with tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate undergoing several chemical reactions to yield Vandetanib. This process highlights the compound's importance in industrial-scale production due to favorable yields and commercial value (Mi, 2015).

Role in Asymmetric Synthesis of N-heterocycles

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate is related to tert-butanesulfinamide, a chiral auxiliary used in the stereoselective synthesis of amines and their derivatives. This relationship underscores the compound's potential application in creating structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, crucial in drug development and natural product synthesis (Philip et al., 2020).

Pharmacophoric Importance in Drug Design

The compound is part of the arylcycloalkylamine class, which includes pharmacophoric groups significant in antipsychotic agents. Its structure, incorporating arylalkyl substituents like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, has been investigated for its contribution to the potency and selectivity of D2-like receptor ligands. This highlights its role in designing compounds with enhanced receptor affinity and selectivity, offering insights into the structural basis of drug-receptor interactions (Sikazwe et al., 2009).

Environmental and Ecotoxicological Studies

While not directly related to tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate, studies on synthetic phenolic antioxidants (SPAs) including tert-butylated compounds, provide a context for understanding the environmental fate and toxicological impact of synthetic organic compounds. These investigations into SPAs' occurrence in various matrices and their human exposure pathways underscore the importance of assessing the environmental and health implications of tert-butylated compounds and their derivatives (Liu & Mabury, 2020).

Safety And Hazards

The compound is classified as a danger according to its safety information. It has hazard statements H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13/h13,16H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBUIDRWWNJXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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